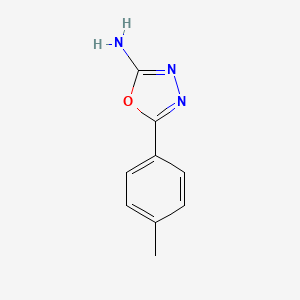

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-methylphenyl group suggests that it is a substituted version of the core 1,3,4-oxadiazole structure, which may influence its chemical and physical properties as well as its potential biological activity.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, which involves the use of NMR spectroscopy and molecular orbital calculations to infer the structures of the synthesized compounds . Another approach involves the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were screened for anticancer activity . These methods highlight the versatility in synthesizing oxadiazole derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined using X-ray crystallography, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds . Similarly, the structure of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine was elucidated through IR, 1H NMR, MS, and elemental analysis, confirming its classification as a 1,3,4-oxadiazole derivative . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives with various reagents can lead to a range of chemical reactions. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, a novel one-pot, four-component condensation reaction was developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the potential for diverse chemical transformations . These reactions could potentially be adapted for the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives revealed insights into their ring transformation properties . The investigation of conformational isomers of Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione provided information on the relative stability and barrier height for conformational interconversion . These studies suggest that the physical and chemical properties of this compound could be similarly explored to understand its behavior and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of derivatives involving 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and their application in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized compounds including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which showed moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Anticancer Potential

The compound's derivatives have been studied for their potential in cancer treatment. Yakantham et al. (2019) synthesized 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, testing them against various human cancer cell lines, including breast and lung cancers. These compounds demonstrated good to moderate activity on all tested cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Antifungal Applications

Nimbalkar et al. (2016) conducted a study synthesizing a series of Mannich base derivatives of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. They evaluated their antifungal activity against various human pathogenic fungal strains, finding that some compounds exhibited promising antifungal activity (Nimbalkar et al., 2016).

Synthesis Techniques

Ramazani and Rezaei (2010) developed a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative method to the synthesis of fully substituted 1,3,4-oxadiazole derivatives. This showcases the versatility in synthesis techniques for derivatives of this compound (Ramazani & Rezaei, 2010).

Propiedades

IUPAC Name |

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUHVYAAUVJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326762 |

Source

|

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33621-60-2 |

Source

|

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.